molecular formula C27H28N6OS B5612537 N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B5612537
M. Wt: 484.6 g/mol
InChI Key: QIUPINFLTUPIGA-TURZUDJPSA-N
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Description

Compounds similar to "N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" are often explored for their potential medicinal and chemical properties. These compounds, including 1,2,4-triazoles, thiosemicarbazides, and hydrazones, are synthesized through various chemical reactions and have been studied for their biological activities and molecular structures (Salgın-Gökşen et al., 2007).

Synthesis Analysis

The synthesis of these compounds typically involves condensation reactions, cyclization, and the reaction of hydrazides with aromatic aldehydes to form the desired product. For instance, acetic acid hydrazide can be synthesized by the condensation of certain acetates with hydrazine hydrate, followed by reactions with substituted isothiocyanates and orthophosphoric acid, leading to the formation of compounds containing 1,2,4-triazole and 1,3,4-thiadiazole rings (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These analyses reveal the geometry, bonding, and electronic structure of the molecules. For example, N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide has been characterized to elucidate its molecular and electronic structure, showing the importance of such studies in understanding the compound's properties (Demir et al., 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization and condensation with aromatic aldehydes, to form different derivatives with potentially useful properties. The reactivity and chemical behavior of these compounds are influenced by their molecular structure and the functional groups present.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental studies, including crystallography, which provides insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for predicting the compound's interactions and its potential as a pharmacological agent. These properties can be inferred from the compound's molecular structure and functional groups.

For a deeper understanding and more detailed information about similar compounds, further research and specific studies on "N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" are necessary. The cited references provide a starting point for exploring the synthesis, structure, and properties of related compounds (Salgın-Gökşen et al., 2007); (Demir et al., 2012).

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6OS/c1-3-32(4-2)23-17-15-21(16-18-23)19-28-29-25(34)20-35-27-31-30-26(22-11-7-5-8-12-22)33(27)24-13-9-6-10-14-24/h5-19H,3-4,20H2,1-2H3,(H,29,34)/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUPINFLTUPIGA-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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